3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic molecule featuring a tetrazole ring, which serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The structure comprises:
- A 4-methoxyphenyl group attached to the propanamide backbone.
- An N-(4-methylphenyl) substituent.
- A 2H-tetrazol-5-yl moiety at the β-position of the propanamide chain.
Its molecular formula is C₁₉H₁₉N₅O₂ (calculated based on structural analogs in ), with an approximate molecular weight of 349.4 g/mol. The tetrazole ring contributes to hydrogen-bonding interactions, while the methoxy and methyl groups influence lipophilicity and steric effects.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-7-14(8-4-12)19-18(24)16(17-20-22-23-21-17)11-13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFQXTGNWGCRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions. For example, 4-methoxybenzonitrile can be reacted with sodium azide in the presence of a strong acid like hydrochloric acid to form 4-methoxyphenyl tetrazole.
-
Amidation Reaction: : The tetrazole derivative is then subjected to an amidation reaction with 4-methylphenylamine. This step involves the activation of the carboxyl group of the tetrazole derivative, which can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological activities. Tetrazole derivatives have been investigated for their use in treating conditions such as hypertension, cancer, and infectious diseases. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key analogs and their structural differences:
Physicochemical and Pharmacological Properties
(a) Lipophilicity and Solubility
- The 2,3-dimethoxyphenyl group () introduces higher polarity due to two methoxy groups, which may improve solubility but create steric hindrance in binding pockets .
- The trifluoromethyl group in ’s compound is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing metabolic stability .
(b) Bioactivity and Binding Interactions
- The tetrazole ring in all analogs acts as a hydrogen-bond acceptor, mimicking carboxylate groups in receptor interactions .
- Positional isomerism (e.g., 3-methylphenyl vs. 4-methylphenyl in ) alters spatial orientation, affecting binding to enzymes or receptors .
(c) Metabolic Stability
Biological Activity
3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a tetrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, leading to therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 341.37 g/mol. The presence of the tetrazole ring is crucial as it enhances the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 341.37 g/mol |
| CAS Number | 483993-01-7 |
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in amino acids, allowing the compound to bind to active sites on enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
Antimicrobial and Antifungal Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses antiproliferative effects against several cancer cell lines. For example, it has demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential use in cancer therapy . Further investigations into its cytotoxicity revealed that it effectively induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
- In Vivo Tumor Growth Inhibition : A study reported that administration of the compound resulted in a marked reduction in tumor size in xenograft models, highlighting its potential as an anticancer therapeutic agent .
- Cytotoxicity against Cancer Cell Lines : In vitro assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed IC50 values indicating potent cytotoxicity, particularly against U-87 cells .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of tetrazole derivatives, emphasizing the importance of functional groups in enhancing biological activity. The methoxy and methyl groups in this compound are believed to increase lipophilicity, facilitating better membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
